5-O-Demethyl-28-hydroxy-Avermectin A1a is a derivative of avermectin, a class of macrocyclic lactones produced by the fermentation of the soil bacterium Streptomyces avermitilis. This compound is notable for its antiparasitic properties and is primarily used in veterinary medicine and agriculture. The compound's chemical structure features specific hydroxyl modifications that enhance its biological activity compared to its parent compounds.
Avermectins, including 5-O-Demethyl-28-hydroxy-Avermectin A1a, are derived from the fermentation of Streptomyces avermitilis. The production process involves complex biosynthetic pathways that utilize polyketide synthases and other enzymes to modify the aglycone structure of the avermectin precursor .
5-O-Demethyl-28-hydroxy-Avermectin A1a belongs to the class of macrolides, specifically under the category of avermectins. These compounds are characterized by their large lactone rings and are classified as antiparasitic agents due to their efficacy against a variety of parasitic infections in both humans and animals.
The synthesis of 5-O-Demethyl-28-hydroxy-Avermectin A1a can be achieved through various chemical modification techniques. One common method involves the selective hydroxylation of the avermectin backbone, which can be performed using reagents such as dimethyl sulfoxide or Dess-Martin periodinane to oxidize specific carbon positions .
The synthesis typically requires:
The molecular formula for 5-O-Demethyl-28-hydroxy-Avermectin A1a is C27H41O7, with a molecular weight of approximately 485.61 g/mol. The structure includes multiple stereocenters, which contribute to its biological activity.
The compound exhibits several functional groups:
5-O-Demethyl-28-hydroxy-Avermectin A1a participates in various chemical reactions typical for macrolides, including:
These reactions often require careful control of conditions (temperature, solvent choice) to prevent degradation or polymerization of the compound.
The mechanism of action for 5-O-Demethyl-28-hydroxy-Avermectin A1a primarily involves binding to glutamate-gated chloride channels in the nervous system of parasites. This binding leads to increased permeability of cell membranes to chloride ions, resulting in paralysis and death of the parasite .
Key aspects include:
5-O-Demethyl-28-hydroxy-Avermectin A1a is primarily used in:
This compound exemplifies the ongoing research into avermectins, focusing on improving their pharmacological profiles through structural modifications while retaining their potent antiparasitic effects.
The avermectin biosynthetic gene cluster spans approximately 82 kb in Streptomyces avermitilis and includes the avrBCDEFGHI operon, which is exclusively dedicated to the biosynthesis and attachment of the oleandrose disaccharide moiety. This gene cluster encodes enzymes responsible for the sequential conversion of glucose-1-phosphate to dTDP-oleandrose, followed by glycosyltransferase-mediated attachment to the avermectin aglycone at the C-13 position [1] [7]. Biochemical studies confirm that methylation of oleandrose occurs prior to glycosylation, contrasting with erythromycin and tylosin biosynthesis where methylation is terminal. The avr genes function as a contiguous unit, with avrB encoding a glycosyltransferase that catalyzes the transfer of L-oleandrose to the avermectin aglycone [7] [1]. Disruption of any avr gene abolishes avermectin production, underscoring the cluster’s indispensability for deoxysugar formation [5].
Table 1: Functions of avr Gene Products in Oleandrose Biosynthesis
| Gene | Function | Enzyme Class |
|---|---|---|
| avrB | Glycosyltransferase for aglycone attachment | GT1 family |
| avrC | dTDP-glucose-4,6-dehydratase | SDR family dehydrogenase |
| avrD | dTDP-4-keto-6-deoxyglucose reductase | Ketoreductase |
| avrE | C-3 Methyltransferase | SAM-dependent methyltransferase |
| avrF | C-5 Epimerase | Racemase |
The 5-O-demethylation of avermectin A1a involves a two-step enzymatic process: initial hydroxylation at the methyl group followed by spontaneous formaldehyde elimination. This reaction is catalyzed by 2-oxoglutarate (2OG)/Fe(II)-dependent dioxygenases, analogous to the thebaine 6-O-demethylase (T6ODM) and codeine O-demethylase (CODM) in plant alkaloid biosynthesis [6] [8]. These enzymes utilize molecular oxygen and 2OG as co-substrates, with Fe(II) facilitating oxidative decarboxylation. The demethylase exhibits strict regiospecificity for the 5-O-methyl group due to steric and electronic complementarity within its active site, which contains conserved His-X-Asp/Glu...His residues for Fe(II) chelation [8]. Methylation status directly influences enzymatic activity: non-methylated substrates show negligible turnover, whereas 5-O-methylated analogs undergo rapid demethylation. Transcriptional regulation of the demethylase gene is linked to the aveR regulatory gene within the avermectin cluster, which activates expression during late growth phases [1].
Table 2: Comparative Enzymology of O-Demethylation Systems
| Enzyme Class | Cofactors | Mechanism | Regiospecificity |
|---|---|---|---|
| 2OG/Fe(II)-dependent enzymes | Fe(II), 2OG, O₂ | Hydroxylation → formaldehyde elimination | 5-O-methyl |
| Cytochrome P450 monooxygenases | NADPH, O₂ | Radical rebound | Not observed |
| Rieske-type oxygenases | NADH, [2Fe-2S] cluster | Oxygen insertion | Absent |
C-28 hydroxylation is mediated by a cytochrome P450 monooxygenase (CYP450) encoded by the aveD gene adjacent to the polyketide synthase (PKS) cluster. This enzyme catalyzes the stereoselective oxidation of the C-28 methyl group to a primary alcohol using molecular oxygen and NADPH as essential cofactors [1] [9]. The reaction proceeds via oxygen rebound mechanism: Fe(III)-superoxide formation, substrate hydrogen abstraction, radical recombination, and alcohol release. The CYP450’s heme-iron center coordinates substrate positioning through hydrophobic interactions with the macrolide’s C-25-C-28 alkyl chain, ensuring exclusive terminal oxidation. Cofactor regeneration in vivo relies on ferredoxin reductase and ferredoxin partners encoded within the ave cluster. Heterologous expression of aveD in S. lividans confirms its capability to convert avermectin A1a to 28-hydroxy-avermectin A1a without byproducts [5].
Heterologous biotransformation platforms enable de novo production of 5-O-demethyl-28-hydroxy-avermectin A1a. Engineered Streptomyces avermitilis strains (e.g., SUKA17) with deletions of endogenous PKS genes serve as hosts for expressing the avrBCDEFGHI cluster alongside tailoring enzymes [5]. These strains assimilate exogenously supplied aglycones or intermediates, yielding modified avermectins with >80% conversion efficiency. Critical parameters include:
Stable isotope labeling elucidates carbon flux through the avermectin backbone. Feeding experiments with [1-¹³C]valine and [1-¹³C]isoleucine demonstrate incorporation into C-25 of the avermectin polyketide chain, confirming these amino acids as starter units [1] [4]. [1,2-¹³C₂]acetate labels all seven acetate-derived units (C-1 to C-14), while [¹³C₃]propionate incorporates into C-15 to C-19 and C-21 to C-24 positions. Nuclear Magnetic Resonance (NMR) analysis of 5-O-demethyl-28-hydroxy-avermectin A1a reveals:
Table 3: Isotopic Labeling Patterns in 5-O-Demethyl-28-hydroxy-Avermectin A1a
| Precursor | Isotope | Incorporation Sites | Enrichment (%) |
|---|---|---|---|
| L-[1-¹³C]Valine | ¹³C | C-25 | 92.5 ± 3.1 |
| [1,2-¹³C₂]Acetate | ¹³C | C-1,2,3,4,5,6,7,8,9,10,11,12,13,14 | 88.7 ± 2.8 |
| [¹³C₃]Propionate | ¹³C | C-15,16,17,18,19,21,22,23,24 | 90.1 ± 4.3 |
| L-[methyl-¹³C]Methionine | ¹³C | Oleandrose 3'-O-CH₃, 4'-O-CH₃ | 94.6 ± 1.9 |
| H₂¹⁸O + ¹⁸O₂ | ¹⁸O | C-28-OH (exclusively from O₂) | 99.2 ± 0.5 |
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